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molecular formula C16H16ClN3 B8564020 1-(3-Azido-2-phenylbutyl)-4-chlorobenzene CAS No. 605679-92-3

1-(3-Azido-2-phenylbutyl)-4-chlorobenzene

Cat. No. B8564020
M. Wt: 285.77 g/mol
InChI Key: VQQMTJFLYKJSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423067B2

Procedure details

To a solution of 4-(4-chlorophenyl)-2-methanesulfonyloxy-3-phenylbutane (Step F, 12 g, 34 mmol) in dimethylformamide (50 mL) was added sodium azide (11 g, 0.17 mol). After stirring at 120° C. for 1 h, the reaction mixture was poured into water (200 mL), and the product was extracted with ether (2 times 100 mL). The combined organic extracts were washed with water, dried over magnesium sulfate, filtered and concentrated to dryness, and the residue was purified on a silica gel column eluting with hexane to give the title compound.
Name
4-(4-chlorophenyl)-2-methanesulfonyloxy-3-phenylbutane
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:10](OS(C)(=O)=O)[CH3:11])=[CH:4][CH:3]=1.[N-:23]=[N+:24]=[N-:25].[Na+].O>CN(C)C=O>[N:23]([CH:10]([CH:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH3:11])=[N+:24]=[N-:25] |f:1.2|

Inputs

Step One
Name
4-(4-chlorophenyl)-2-methanesulfonyloxy-3-phenylbutane
Quantity
12 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C(C)OS(=O)(=O)C)C1=CC=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring at 120° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether (2 times 100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=[N+]=[N-])C(C)C(CC1=CC=C(C=C1)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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